molecular formula C11H6BrNO3S B13678073 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide

3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide

Cat. No.: B13678073
M. Wt: 312.14 g/mol
InChI Key: FYUGHNAQEPADFS-UHFFFAOYSA-N
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Description

3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide is a heterocyclic compound that features a unique structure combining a thienoquinoline core with bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide typically involves multi-step organic reactions. One common method includes the bromination of thieno[2,3-g]quinoline followed by hydroxylation. The reaction conditions often require the use of strong acids or bases, and the presence of oxidizing agents to achieve the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized thienoquinoline compounds.

Scientific Research Applications

3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    8-Hydroxyquinoline: Shares the hydroxyl group but lacks the thieno and bromine functionalities.

    3-Bromoquinoline: Contains the bromine atom but lacks the hydroxyl and thieno groups.

    Thieno[2,3-g]quinoline: Lacks both the bromine and hydroxyl groups.

Uniqueness: 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide is unique due to the combination of bromine, hydroxyl, and thienoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H6BrNO3S

Molecular Weight

312.14 g/mol

IUPAC Name

3-bromo-1,1-dioxo-5H-thieno[2,3-g]quinolin-8-one

InChI

InChI=1S/C11H6BrNO3S/c12-8-5-17(15,16)11-4-7-9(3-6(8)11)13-2-1-10(7)14/h1-5H,(H,13,14)

InChI Key

FYUGHNAQEPADFS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC3=C(C=C2C1=O)S(=O)(=O)C=C3Br

Origin of Product

United States

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